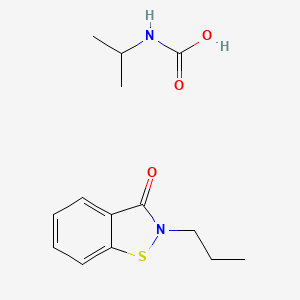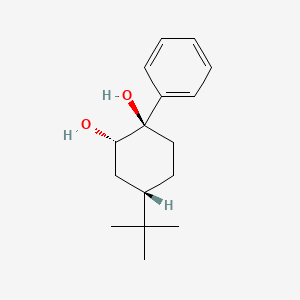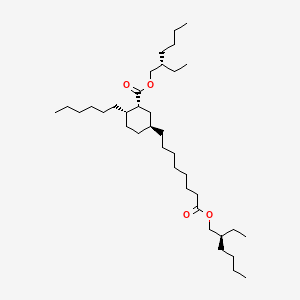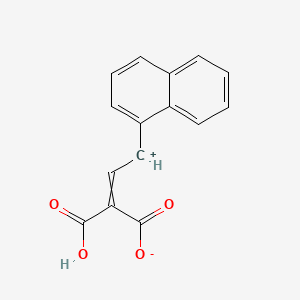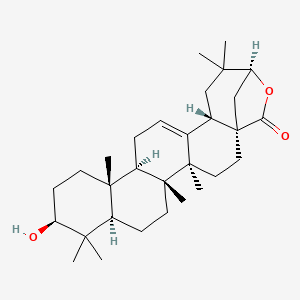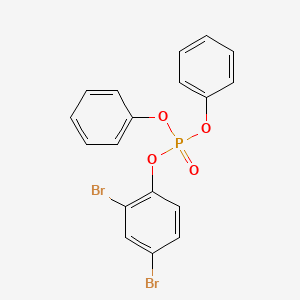
2,4-Dibromophenyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromophenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H13Br2O4P. It is a derivative of diphenyl phosphate, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in various fields, including flame retardants and plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl diphenyl phosphate typically involves the bromination of diphenyl phosphate. The reaction is carried out by treating diphenyl phosphate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and yields a higher purity product. The raw materials used include diphenyl phosphate and bromine, with the reaction being catalyzed by metal bromides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of brominated phenolic compounds.
Reduction: Formation of diphenyl phosphate and bromide ions.
Substitution: Formation of substituted phenyl diphenyl phosphates.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic appliances due to its ability to reduce flammability.
Wirkmechanismus
The mechanism of action of 2,4-dibromophenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibromodiphenyl ether
- 4,4’-Dibromodiphenyl ether
- 2,4,6-Tribromodiphenyl ether
Comparison: 2,4-Dibromophenyl diphenyl phosphate is unique due to the presence of the phosphate group, which imparts different chemical properties compared to other brominated diphenyl ethers. The phosphate group enhances its flame-retardant properties and makes it more effective in reducing flammability. Additionally, the presence of bromine atoms at specific positions on the phenyl ring influences its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
31066-45-2 |
|---|---|
Molekularformel |
C18H13Br2O4P |
Molekulargewicht |
484.1 g/mol |
IUPAC-Name |
(2,4-dibromophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13Br2O4P/c19-14-11-12-18(17(20)13-14)24-25(21,22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h1-13H |
InChI-Schlüssel |
WMEJWPBOSMFMII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






